2-{[1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol
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Overview
Description
2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL involves its interaction with CDK2/cyclin A2 complexes. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar biological effects.
Thioglycoside derivatives: These compounds share structural similarities and have shown cytotoxic activities against cancer cell lines.
Uniqueness
2-{[1-METHYL-4-(4-PHENYLPIPERAZIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHANOL stands out due to its specific combination of the pyrazolo[3,4-d]pyrimidine core with the phenylpiperazine moiety, which enhances its biological activity and selectivity towards CDK2 .
Properties
Molecular Formula |
C18H23N7O |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C18H23N7O/c1-23-16-15(13-20-23)17(22-18(21-16)19-7-12-26)25-10-8-24(9-11-25)14-5-3-2-4-6-14/h2-6,13,26H,7-12H2,1H3,(H,19,21,22) |
InChI Key |
JCJVIAOYPROJSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCCO)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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